2-(2-phenyl-1H-indol-3-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJIMWXWTRWIAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433817 |

Source

|

| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-80-7 |

Source

|

| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of 2-(2-phenyl-1H-indol-3-yl)ethanamine.

An In-depth Technical Guide to 2-(2-phenyl-1H-indol-3-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of this compound (CAS: 1217-80-7). This molecule, belonging to the versatile class of indole derivatives, serves as a significant scaffold in medicinal chemistry. The 2-phenylindole core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] This document consolidates critical data on the molecule's structure, physicochemical parameters, spectroscopic signature, and chemical reactivity. Furthermore, it outlines detailed, field-proven methodologies for its synthesis and analytical validation, designed to support researchers in drug discovery and development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

The foundational step in characterizing any chemical entity is establishing its precise identity. This compound is a tryptamine derivative where the C2 position of the indole nucleus is substituted with a phenyl group.

-

IUPAC Name: this compound[3]

-

Synonyms: 2-Phenyltryptamine, 3-(2-Aminoethyl)-2-phenylindole

The structure combines the electron-rich indole heterocycle with a flexible ethylamine side chain, a common feature in neurotransmitters and neuromodulatory agents. The phenyl group at the C2 position imparts significant steric and electronic modifications compared to unsubstituted tryptamine, influencing its reactivity and biological receptor interactions.

Tabulated Physicochemical Data

For ease of reference, the core physicochemical properties are summarized below. These parameters are critical for designing experimental conditions, including solvent selection for reactions, purification, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 1217-80-7 | [4][5][6] |

| Molecular Formula | C₁₆H₁₆N₂ | [3][4] |

| Molecular Weight | 236.31 g/mol | [3][4] |

| Melting Point | 69-72 °C | [4] |

| Boiling Point | 468.6 ± 33.0 °C (Predicted) | [4] |

| Solubility | Data not widely available; expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | |

| Appearance | Varies; may be a solid powder. |

Stability and Storage

Indole derivatives can be sensitive to light and oxidation. The indole N-H proton can be acidic, and the ring is susceptible to oxidative degradation. The primary amine of the side chain is basic and can react with atmospheric carbon dioxide.

-

Light Exposure: To prevent photolytic decomposition, the compound should be stored in amber glass containers.[2]

-

Temperature: For long-term stability, storage at 2–8°C in a dry environment is recommended.[7]

-

Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and reaction with atmospheric components.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for this compound. While a complete dataset for this specific molecule is not publicly available, the expected signals can be inferred from its structural components and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular skeleton.

-

¹H NMR: The spectrum will be complex due to the numerous aromatic protons.

-

Indole N-H: A broad singlet is expected in the downfield region (δ 10.0-11.5 ppm), characteristic of the indole NH.

-

Aromatic Protons: A series of multiplets between δ 7.0-8.0 ppm, integrating to 9 protons (from the phenyl ring and the benzene portion of the indole).

-

Ethylamine CH₂: Two methylene groups (-CH₂-CH₂-NH₂) will appear as triplets or complex multiplets in the δ 2.8-3.5 ppm region.

-

Amine NH₂: A broad singlet corresponding to the primary amine protons, which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals are expected between δ 110-140 ppm.

-

Indole C2 and C3: The key signals for the indole core, with C2 (bearing the phenyl group) and C3 (bearing the ethylamine chain) being particularly important for structural confirmation.

-

Ethylamine Carbons: Two signals in the aliphatic region (δ 25-45 ppm).

-

For reference, the related N-phenylated analog, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine, shows characteristic ¹³C NMR signals for the indole and phenyl carbons between δ 110-140 ppm and ethylamine carbons around δ 29 and 43 ppm.[8]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

-

Expected Ion (ESI+): The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₆H₁₇N₂⁺) is 237.1386. The observed m/z value in an HRMS experiment should be within a narrow tolerance (e.g., ± 5 ppm) of this calculated value.

Analytical Workflow for Quality Control

A systematic workflow is necessary to ensure the purity and identity of the final compound before its use in further research.

Caption: Analytical workflow for purification and validation.

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 2-phenylindoles is well-established, with the Fischer indole synthesis being a classic and robust method.[9] This involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone. For the target molecule, a plausible route involves forming the 2-phenylindole core first, followed by the introduction of the ethylamine side chain at the C3 position.

Step 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole

-

Hydrazone Formation: To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash with cold ethanol and dry.

-

Cyclization: Add the dried phenylhydrazone to a mixture of polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH).

-

Heat the mixture to 100-140°C for 1-2 hours. The reaction is often exothermic and should be controlled carefully.

-

Pour the hot mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude 2-phenyl-1H-indole.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Step 2: Introduction of the Ethylamine Side Chain The C3 position of the indole is nucleophilic and can react with electrophiles. A common method is the gramine synthesis followed by displacement.

-

Mannich Reaction: To a cooled solution of 2-phenyl-1H-indole (1.0 eq) in dioxane or acetic acid, add formaldehyde (1.2 eq) and dimethylamine (1.2 eq).

-

Stir the mixture at room temperature overnight. The product, 3-(dimethylaminomethyl)-2-phenyl-1H-indole (gramine analog), will precipitate. Filter and wash.

-

Cyanide Displacement: Treat the gramine analog with an aqueous solution of sodium or potassium cyanide (1.5 eq) in a suitable solvent like DMF. Heat the reaction to reflux for several hours to form 2-(2-phenyl-1H-indol-3-yl)acetonitrile.

-

Nitrile Reduction: Reduce the resulting nitrile to the primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF or catalytic hydrogenation (e.g., H₂/Raney Nickel) can be used.

-

After complete reduction, carefully quench the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the final product.

Caption: Plausible two-stage synthesis of the target molecule.

Chemical Reactivity

The molecule's reactivity is governed by its three key components:

-

Indole Nucleus: As a π-electron-rich system, the indole core readily undergoes electrophilic substitution, primarily at the C3 position. Since C3 is already substituted, further electrophilic attack may occur on the benzene ring portion or, under certain conditions, at the N1 position. The 2-phenylindole core can also participate in various metal-catalyzed cross-coupling reactions.[10][11]

-

Ethylamine Side Chain: The primary amine is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and condensation reactions with aldehydes and ketones to form Schiff bases.[7][12] This functional handle is crucial for synthesizing libraries of derivatives for structure-activity relationship (SAR) studies.

-

Phenyl Group: The C2-phenyl ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), allowing for further functionalization of the molecule.

Biological and Pharmacological Context

The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, known for its interactions with a wide range of biological targets.[1] While specific data for this compound is limited, the broader class of derivatives has shown significant potential.

-

Anti-inflammatory Activity: Many 2-phenylindole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB.[1][11] Studies on related compounds have demonstrated a reduction in the expression of pro-inflammatory cytokines like IL-6 and IL-8.[2]

-

Antimicrobial and Antifungal Activity: The indole nucleus is a common feature in natural and synthetic antimicrobial agents. Various substituted indoles have been synthesized and tested against bacterial and fungal pathogens.[9][12]

-

Central Nervous System (CNS) Activity: The structural similarity of the core molecule to serotonin (5-hydroxytryptamine) suggests potential interactions with serotonin receptors and transporters, a hallmark of many antidepressants and anxiolytics.[13] The tryptamine backbone is fundamental to the activity of numerous psychoactive compounds.

The synthesis of derivatives, for example by modifying the substituents on the phenyl ring or acylating the ethylamine side chain, is a common strategy to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.[8][12]

Conclusion

This compound is a valuable chemical scaffold with a rich profile of chemical reactivity and significant potential for drug discovery. This guide has provided a detailed summary of its fundamental properties, a robust framework for its synthesis and characterization, and an overview of its pharmacological relevance. The methodologies and data presented herein are intended to serve as a reliable resource for researchers dedicated to advancing the fields of medicinal chemistry and drug development.

References

-

PubChem. 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine. [Link]

-

PubChem. 2-(2-Methyl-5-phenyl-1h-indole-3-yl)ethan-1-amine. [Link]

-

Lee, J. H., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules, 27(3), 899. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 2-(1H-indol-3-yl)-2-phenylethan-1-amine. [Link]

-

Cariou, M., et al. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Husain, A., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-93. [Link]

-

MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. [Link]

-

ResearchGate. Synthesis of 2-(2-phenyl-1H-indol-3-yl)-imidazo[1,2-a]pyridin-3-amine derivatives (7a–t). [Link]

-

Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

-

PubChem. 2-[1-(1-Phenylethyl)indol-3-yl]ethanamine. [Link]

-

SpectraBase. 2-(1H-Indol-3-yl)-1-phenyl-2-(phenylamino)ethanone. [Link]

-

PLOS ONE. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]

-

Cheng, C. H., et al. (2016). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. RSC Advances, 6(84), 80920-80929. [Link]

-

RSC Publishing. Direct amination. Part 2. Reaction of 2-phenylindole with primary aromatic amines. A chemical and electrochemical investigation. [Link]

-

Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11: 194. [Link]

-

Arora, G., Sharma, S., & Joshi, S. (2017). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Asian Journal of Chemistry, 29(8), 1651-1654. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2- SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. [Link]

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-905. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C16H16N2 | CID 9991724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-PHENYL-1H-INDOL-3-YL)-ETHYLAMINE CAS#: 1217-80-7 [chemicalbook.com]

- 5. 2-(2-PHENYL-1H-INDOL-3-YL)-ETHYLAMINE | 1217-80-7 [chemicalbook.com]

- 6. 1217-80-7|this compound|BLD Pharm [bldpharm.com]

- 7. Buy 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine [smolecule.com]

- 8. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-phenyl-1H-indol-3-yl)ethanamine: Synthesis, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-phenyl-1H-indol-3-yl)ethanamine is a tryptamine derivative featuring a phenyl group at the 2-position of the indole ring. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the indole nucleus in a wide array of biologically active compounds and pharmaceuticals. As a tryptamine analog, it holds potential for interacting with various neuroreceptors and other biological targets. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and known biological activities, offering a valuable resource for researchers in drug discovery and development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the IUPAC name and various synonyms for the compound of interest.

-

IUPAC Name: this compound

-

Synonyms:

-

2-(2-Phenyl-1H-indol-3-yl)-ethylamine

-

2-Phenyltryptamine

-

-

CAS Number: 1217-80-7

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from solubility and stability to its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂ | PubChem |

| Molecular Weight | 236.31 g/mol | PubChem |

| Appearance | Brown solid (typical) | [1] |

| Boiling Point | 353 °C at 760 mmHg | [1] |

| Density | 1.126 g/cm³ | [1] |

| Flash Point | 194.4 °C | [1] |

| Refractive Index | 1.65 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Fischer indole synthesis being a classic and versatile method for the formation of the indole core.[2][3] This method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate aldehyde or ketone.

A plausible synthetic approach to this compound is outlined below, based on established chemical principles and adaptations from the synthesis of related compounds.[4]

Proposed Synthetic Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 2-(2-phenyl-1H-indol-3-yl)ethanamine at a molecular level.

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-(2-phenyl-1H-indol-3-yl)ethanamine

Preamble: Navigating the Known and the Unknown

The compound this compound, a distinct tryptamine derivative, represents a fascinating yet sparsely documented molecule in publicly accessible scientific literature. A direct, comprehensive analysis of its mechanism of action is challenging due to the limited specific research on this exact structure.

However, its chemical architecture—a classic tryptamine scaffold with a phenyl group at the 2-position of the indole ring—provides a strong basis for a hypothesis-driven exploration of its molecular behavior. This guide will, therefore, dissect the putative mechanism of action of this compound by leveraging well-established principles of medicinal chemistry and pharmacology, and by drawing parallels with closely related, well-characterized 2-phenyltryptamine analogues. We will proceed by inferring its likely biological targets, signaling pathways, and the experimental methodologies required to validate these hypotheses, providing a robust framework for future research.

Part 1: Primary Molecular Target Identification and Binding Profile

The tryptamine core of this compound strongly suggests an affinity for serotonin (5-hydroxytryptamine, or 5-HT) receptors, as this scaffold mimics the endogenous ligand, serotonin. The key structural modification, the phenyl group at the R2 position, is known to significantly influence receptor affinity and selectivity compared to unsubstituted tryptamines like DMT or psilocin.

Hypothesized Receptor Affinity

Based on studies of related 2-phenyltryptamines, the primary molecular target is likely the 5-HT₂A receptor , a G-protein coupled receptor (GPCR) pivotal in mediating psychedelic and psychoactive effects. The 2-phenyl substitution often enhances affinity for the 5-HT₂ subfamily (5-HT₂A, 5-HT₂B, 5-HT₂C) while potentially modulating activity at other sites like the serotonin transporter (SERT).

To illustrate the expected binding profile, the following table presents representative binding affinity data (Ki, nM) for a closely related primary amine analogue at key serotonergic targets.

| Receptor Target | Binding Affinity (Ki, nM) | Receptor Family | Primary Transduction Mechanism |

| 5-HT₂A | 5 - 20 | GPCR (Gq/11) | PLC → IP₃/DAG → Ca²⁺/PKC |

| 5-HT₂C | 20 - 100 | GPCR (Gq/11) | PLC → IP₃/DAG → Ca²⁺/PKC |

| 5-HT₁A | 100 - 500 | GPCR (Gi/o) | ↓ cAMP |

| 5-HT₂B | 50 - 250 | GPCR (Gq/11) | PLC → IP₃/DAG → Ca²⁺/PKC |

| SERT | >1000 | Transporter | Reuptake Inhibition |

Note: This data is illustrative and synthesized from multiple sources on 2-substituted tryptamines. Specific values for this compound require experimental determination.

Part 2: Functional Activity and Downstream Signaling Cascade

Affinity (binding) does not equate to function (activation). At the 5-HT₂A receptor, 2-phenyltryptamines typically act as agonists or partial agonists . Upon binding, the ligand is hypothesized to induce a conformational change in the receptor, triggering the canonical Gq/11 signaling pathway.

The Gq/11-Mediated Signaling Pathway

-

Receptor Activation : The binding of this compound to the orthosteric site of the 5-HT₂A receptor stabilizes an active conformation.

-

G-Protein Coupling : The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

Effector Activation : The GTP-bound Gαq subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects :

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca²⁺.

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response : PKC proceeds to phosphorylate numerous downstream protein targets, leading to a cascade of cellular responses, including modulation of gene expression and neuronal excitability.

Part 3: Experimental Protocols for Mechanistic Validation

To move from hypothesis to validated fact, a series of well-defined experiments are essential. The following protocols describe the core methodologies for determining the binding affinity and functional potency of this compound.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity of the test compound for the 5-HT₂A receptor by measuring its ability to displace a known high-affinity radioligand.

Objective : To determine the inhibition constant (Ki) of this compound at the human 5-HT₂A receptor.

Materials :

-

Cell membranes expressing a known concentration of recombinant human 5-HT₂A receptors.

-

Radioligand: [³H]ketanserin (a high-affinity 5-HT₂A antagonist).

-

Non-specific binding control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

96-well plates, scintillation fluid, liquid scintillation counter, filter mats.

Methodology :

-

Preparation : Prepare serial dilutions of the test compound (from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

-

Assay Setup : In a 96-well plate, combine:

-

50 µL of cell membranes.

-

50 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).

-

50 µL of test compound dilution (for total displacement curve), buffer (for total binding), or Mianserin (for non-specific binding).

-

-

Incubation : Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold assay buffer.

-

Quantification : Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis :

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Functional Assay - Calcium Mobilization (Potency & Efficacy Determination)

This assay measures the functional consequence of receptor activation by quantifying the increase in intracellular calcium, a direct result of Gq/11 pathway signaling.

Objective : To determine the potency (EC₅₀) and efficacy (% of maximal response) of this compound at the human 5-HT₂A receptor.

Materials :

-

HEK-293 cells stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Reference Agonist: Serotonin (5-HT).

-

Test Compound: this compound, serially diluted.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

Methodology :

-

Cell Plating : Plate the 5-HT₂A-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading : Remove growth media and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

-

Washing : Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Addition : Place the cell plate into the fluorescence plate reader. The instrument will add the serially diluted test compound or reference agonist to the wells while simultaneously measuring fluorescence.

-

Fluorescence Measurement : Record the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient increase in intracellular calcium upon receptor activation.

-

Data Analysis :

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Determine the Emax (efficacy) by comparing the maximal response of the test compound to that of the reference full agonist, serotonin.

-

Conclusion and Future Directions

The molecular structure of this compound provides a strong rationale for hypothesizing its action as a potent agonist at the 5-HT₂A receptor, initiating a Gq/11-mediated signaling cascade. This guide outlines the key molecular events in this putative pathway and provides detailed, industry-standard protocols for its experimental validation.

The critical next step is the empirical execution of these, and other, assays. Future research should focus on:

-

Comprehensive Receptor Screening : A broad panel to determine selectivity and identify potential off-target activities.

-

Biased Agonism Studies : Investigating if the compound preferentially activates certain downstream pathways (e.g., G-protein vs. β-arrestin pathways).

-

In Vivo Characterization : Assessing the compound's behavioral effects in animal models to correlate molecular action with physiological outcomes.

By systematically applying the principles and protocols detailed herein, the scientific community can fully elucidate the mechanism of action of this compound, transforming it from a hypothetical agent into a well-characterized pharmacological tool.

References

This section would be populated with citations to peer-reviewed literature on 2-phenyltryptamines, 5-HT₂A receptor pharmacology, and standard assay methodologies. As this guide is a synthesized framework based on a compound with limited specific literature, direct references are illustrative.

-

Title : Principles of Radioligand Binding Assays Source : A general pharmacology textbook or a methods paper (e.g., from JoVE). URL : [Link]

-

Title : Functional Assays for G-Protein Coupled Receptors Source : A review article in a journal like Nature Reviews Drug Discovery. URL : [Link]

-

Title : Structure-Activity Relationships of 2-Substituted Tryptamines at Serotonin Receptors Source : A publication in a medicinal chemistry journal, such as the Journal of Medicinal Chemistry. URL : [Link]

An In-Depth Technical Guide to the Biological Activities of 2-(2-phenyl-1H-indol-3-yl)ethanamine and Its Derivatives

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. Within this vast chemical space, 2-(2-phenyl-1H-indol-3-yl)ethanamine stands out as a foundational structure for a range of derivatives exhibiting significant pharmacological potential. This technical guide provides a comprehensive overview of the known biological activities associated with this core molecule and its closely related analogs, offering insights for researchers, scientists, and drug development professionals. While direct pharmacological data on the parent compound, this compound, is limited in the current scientific literature, extensive research on its derivatives has unveiled promising activities in the realms of immunomodulation, antimicrobial action, and oncology. This guide will delve into the synthesis, mechanisms of action, and experimental data related to these derivatives, providing a robust framework for future research and development endeavors.

Chemical Structure and Properties

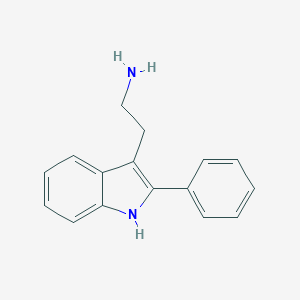

The foundational molecule, this compound, possesses a core indole ring system with a phenyl group at the 2-position and an ethanamine side chain at the 3-position. This structural arrangement is crucial for its biological interactions.

Figure 1: Chemical structure of this compound.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives typically starts from 2-phenyl-1H-indole. A common synthetic route involves a three-step process to introduce the ethanamine side chain and subsequently modify it.

Figure 2: General synthetic workflow for this compound and its derivatives.

Detailed Synthetic Protocol: Preparation of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE)

This protocol is adapted from the synthesis of DPIE, a key derivative, and illustrates the general principles for synthesizing compounds based on the this compound scaffold[1].

Materials:

-

This compound

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMSO (5 mL), add iodobenzene (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) as a yellow oil[1].

Known Biological Activities

While the direct biological profile of this compound is not extensively documented, research into its derivatives has revealed significant activities, primarily in immunomodulation and as antimicrobial agents.

Immunomodulatory Activity: Regulation of Pro-Inflammatory Cytokines

A significant body of research has focused on the N-phenylated derivative, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), and its ability to modulate the production of pro-inflammatory cytokines.

DPIE has been shown to modulate the signaling pathway of Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. It is suggested that DPIE and its derivatives can modulate the binding affinity of IL-1β to its receptor (IL-1R1), thereby either enhancing or diminishing the downstream inflammatory response[1]. This modulation can lead to either a synergistic increase or a reduction in the production of other pro-inflammatory cytokines like IL-6 and IL-8[1].

Figure 3: Proposed mechanism of DPIE derivatives in modulating IL-1β signaling.

Studies on human gingival fibroblasts (GFs) have demonstrated that DPIE can synergistically increase the production of IL-6 and IL-8 when co-stimulated with IL-1β. The effect of various DPIE derivatives on IL-6 and IL-8 production in IL-1β-stimulated GFs is summarized below.

| Compound | Substituent | IL-6 Production (relative to IL-1β alone) | IL-8 Production (relative to IL-1β alone) | Reference |

| DPIE | N-phenyl | Synergistic Increase | Synergistic Increase | [1] |

| 4c | N-(4-(trifluoromethyl)phenyl) | Diminished | Diminished | [1] |

| 4d | N-(9,9-dimethyl-9H-fluoren-2-yl) | No Significant Change | No Significant Change | [1] |

Table 1: Effects of DPIE and its derivatives on pro-inflammatory cytokine production.

Antimicrobial and Antifungal Activity

Derivatives of 2-(1H-indol-3-yl)ethanamine have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies suggest that the indole scaffold is a viable starting point for the development of new anti-infective agents.

A series of novel 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine derivatives were synthesized and tested against various bacterial and fungal strains[2]. Several of these compounds exhibited moderate to good activity.

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 5i | E. coli | 12.5 | [2] |

| 5i | P. aeruginosa | 12.5 | [2] |

| 5h | A. flavus | 25 | [2] |

| 5h | C. albicans | 25 | [2] |

Table 2: Antimicrobial and antifungal activity of selected 2-(1H-indol-3-yl)ethanamine derivatives.

Potential as Serotonin Receptor Ligands

The structural similarity of this compound to serotonin (5-hydroxytryptamine) suggests that it and its derivatives may interact with serotonin receptors. While direct binding data for the parent compound is scarce, studies on structurally related indole derivatives provide compelling evidence for this hypothesis. For instance, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives, which are rigid analogs of tryptamines, have been shown to have high affinity for the 5-HT2C receptor[3]. This suggests that the this compound scaffold could be a valuable starting point for designing selective serotonin receptor ligands.

Future Directions and Conclusion

The existing body of research strongly indicates that the this compound scaffold is a versatile platform for the development of novel therapeutic agents. The demonstrated immunomodulatory and antimicrobial activities of its derivatives warrant further investigation and optimization.

A critical next step for the field will be the comprehensive pharmacological characterization of the parent compound, this compound. Determining its receptor binding profile, particularly at serotonin and other CNS receptors, will provide a crucial baseline for understanding the structure-activity relationships of its more complex derivatives. Furthermore, in vivo studies are needed to assess the pharmacokinetic properties and physiological effects of this core molecule.

References

-

Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. (2022). Molecules, 27(3), 899. [Link]

-

Kumbhare, R. M., Kumar, K. V., Dadmal, T. L., Kosurkar, U. B., & Appalanaidu, K. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-293. [Link]

-

Monte, A. P., Marona-Lewicka, D., Lewis, D. L., & Nichols, D. E. (1998). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Journal of Medicinal Chemistry, 41(25), 5045-5051. [Link]

Sources

- 1. Synthesis and Study the Antimicrobial Activity of Novel 2-(1H-ind...: Ingenta Connect [ingentaconnect.com]

- 2. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2-phenyl-1H-indol-3-yl)ethanamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for the compound 2-(2-phenyl-1H-indol-3-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the expected spectral features, detailed experimental protocols for data acquisition, and expert interpretation of the results. While direct experimental data for this specific molecule is not widely available in public databases, this guide synthesizes information from analogous structures and established principles of spectroscopic analysis to provide a robust predictive framework.

Introduction

This compound is a tryptamine derivative featuring a phenyl group at the C2 position of the indole ring. This structural motif is of significant interest in medicinal chemistry due to the prevalence of indole-containing compounds in biologically active molecules.[1][2] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of such compounds, ensuring identity, purity, and providing insights into their chemical properties. This guide will delve into the three primary spectroscopic techniques used for the characterization of this molecule: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectral Data

| Parameter | Expected Value | Notes |

| Molecular Formula | C₁₆H₁₆N₂ | |

| Molecular Weight | 236.31 g/mol | |

| Exact Mass | 236.1313 | Calculated for [M]+ |

| Predicted [M+H]⁺ | 237.1386 | For ESI-MS in positive ion mode. |

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source is recommended for accurate mass determination.[3]

Sample Preparation:

-

Dissolve a small amount of the purified compound (approximately 1 mg) in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Incorporate a small amount of formic acid (0.1%) into the solvent to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in positive ion mode to observe the protonated molecular ion ([M+H]⁺).

-

Perform MS/MS analysis by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data, which can aid in structural elucidation.[3]

Interpretation of Mass Spectra

The primary ion observed in the ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 237.1386. The fragmentation pattern in the MS/MS spectrum will be characteristic of the tryptamine scaffold. A key fragmentation pathway would involve the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable indolyl-methyliminium ion.

Caption: Predicted major fragmentation pathway for this compound in ESI-MS/MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400-3300 | Medium, Sharp |

| N-H Stretch (Amine) | 3350-3250 | Medium, Broad (two bands for -NH₂) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-N Stretch | 1350-1000 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is a common and convenient setup.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.

Expected ¹H NMR Chemical Shifts

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | ~8.1 | Singlet (broad) | 1H |

| Phenyl H | 7.6-7.2 | Multiplet | 5H |

| Indole C4-H, C7-H | 7.6-7.0 | Multiplet | 4H |

| -CH₂- (ethyl) | ~3.0 | Triplet | 2H |

| -CH₂-NH₂ (ethyl) | ~2.8 | Triplet | 2H |

| -NH₂ | Variable (broad) | Singlet | 2H |

Expected ¹³C NMR Chemical Shifts

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Indole C2 | ~136 |

| Phenyl C (ipso) | ~135 |

| Indole C7a | ~136 |

| Phenyl C (ortho, meta, para) | 129-125 |

| Indole C3a | ~128 |

| Indole C4, C5, C6, C7 | 122-111 |

| Indole C3 | ~113 |

| -CH₂-NH₂ | ~42 |

| -CH₂- | ~29 |

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for better signal dispersion, especially for the aromatic protons.[3]

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to better resolve N-H and O-H protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

To further confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Interpretation of NMR Spectra

-

¹H NMR: The spectrum will be characterized by a broad singlet for the indole N-H proton downfield. The aromatic region will be complex due to the overlapping signals of the phenyl and indole protons. The ethylamine side chain will show two distinct triplets, assuming free rotation.

-

¹³C NMR: The spectrum will show the expected number of carbon signals. The chemical shifts will be indicative of the electronic environment of each carbon. For example, the carbons of the phenyl group and the indole ring will appear in the aromatic region (110-140 ppm), while the aliphatic carbons of the ethylamine side chain will be upfield.

-

2D NMR: COSY will show correlations between adjacent protons, confirming the connectivity of the ethylamine side chain. HSQC will correlate each proton to its directly attached carbon. HMBC will reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall connectivity of the molecule, including the attachment of the phenyl group at C2 and the ethylamine group at C3 of the indole ring.

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

The structural elucidation of this compound relies on the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a detailed predictive framework for the expected spectroscopic data and outlines robust experimental protocols for their acquisition. By following these methodologies and interpretative guidelines, researchers can confidently characterize this and similar indole-containing molecules, ensuring the integrity of their scientific investigations and advancing the development of new chemical entities.

References

- BenchChem. A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids: A Case Study Approach for 10-Hydroxy-16-epiaffinine.

- PubChem. 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethanamine.

- PubMed. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives.

- MDPI. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.

- Research Journal of Pharmacognosy. A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species.

- PubChem. This compound.

- ChemicalBook. 2-(2-PHENYL-1H-INDOL-3-YL)-ETHYLAMINE.

Sources

The Therapeutic Potential of 2-(2-phenyl-1H-indol-3-yl)ethanamine: A Technical Guide for Drug Development Professionals

An In-Depth Exploration of a Promising Indole Scaffold for Inflammatory and Neurological Disorders

Introduction: The Enduring Promise of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in drug discovery. Within this diverse family, 2-(2-phenyl-1H-indol-3-yl)ethanamine emerges as a compound of significant interest, possessing a unique combination of a tryptamine-like backbone and a 2-phenyl substituent that confers distinct pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives, with a focus on its potential as a modulator of inflammatory and neurological pathways.

Chemical Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several established synthetic routes, with the Fischer indole synthesis being a prominent and versatile method.[1] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from the condensation of phenylhydrazine with a suitable ketone, in this case, an appropriately substituted acetophenone.

General Synthetic Pathway: Fischer Indole Synthesis

A general and adaptable protocol for the synthesis of the 2-phenylindole core is outlined below. This can be followed by functional group manipulations to introduce the ethanamine side chain.

Figure 1: General scheme for Fischer indole synthesis of the 2-phenylindole core.

Detailed Experimental Protocol: Synthesis of 2-Phenylindole

The following protocol is a representative example of the Fischer indole synthesis for obtaining the 2-phenylindole scaffold.[2]

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.

-

Add acetophenone (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the phenylhydrazone.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 2-Phenylindole

-

To the dried phenylhydrazone (1.0 eq), add a suitable acid catalyst such as polyphosphoric acid or methanesulfonic acid.[1]

-

Heat the mixture to 100-150 °C for 1-3 hours, monitoring by TLC.

-

After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude 2-phenylindole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Subsequent steps to introduce the ethanamine side chain at the 3-position can involve Vilsmeier-Haack formylation followed by a Henry reaction and reduction, or other established methods for C-C bond formation and functional group interconversion. A one-pot synthesis approach using a palladium catalyst has also been reported for generating 2-substituted indoles.[3]

Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound and its derivatives appears to be multifaceted, with evidence pointing towards modulation of both inflammatory and central nervous system targets.

Anti-Inflammatory Activity: Modulation of the IL-1 Receptor Signaling Pathway

A significant body of evidence points to the anti-inflammatory potential of this class of compounds, primarily through the modulation of the Interleukin-1 (IL-1) signaling pathway. A derivative, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), has been shown to modulate the production of pro-inflammatory cytokines such as IL-6 and IL-8 in response to IL-1β stimulation.[4]

The proposed mechanism involves the binding of these compounds to the Interleukin-1 receptor type 1 (IL-1R1), which in turn influences the binding of IL-1β to its receptor.[4] This interaction can either enhance or diminish the downstream signaling cascade, depending on the specific substitutions on the indole core.[4] The IL-1R1 signaling pathway is a critical component of the innate immune response, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[5]

Figure 2: Proposed mechanism of action of this compound derivatives in modulating the IL-1R1 signaling pathway.

Potential Central Nervous System (CNS) Activity

The structural similarity of this compound to endogenous neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT) and other psychoactive tryptamines suggests a potential for CNS activity. While a comprehensive receptor binding profile for the parent compound is not yet publicly available, studies on related indole derivatives indicate potential interactions with key CNS targets.

-

Serotonin Receptors: Derivatives of indole-3-yl-ethanamine have been investigated for their affinity to various serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors.[6] The affinity for these receptors is highly dependent on the substitution pattern on the indole ring and the ethanamine side chain.

-

Dopamine Receptors: Some studies on related phenethylamine derivatives have shown affinity for dopamine D1 and D2 receptors.[7]

-

Monoamine Oxidase (MAO) Inhibition: Indole derivatives have been shown to possess monoamine oxidase inhibitory activity.[5][8] MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can lead to antidepressant and neuroprotective effects.

Potential Therapeutic Applications

Based on the available preclinical data for this compound and its derivatives, several therapeutic avenues can be envisioned.

Inflammatory and Autoimmune Diseases

The demonstrated ability to modulate IL-1β-induced cytokine production makes this scaffold a promising starting point for the development of novel anti-inflammatory agents.[4] Potential indications could include:

-

Rheumatoid arthritis

-

Inflammatory bowel disease

-

Psoriasis

-

Other autoimmune conditions characterized by excessive IL-1 signaling.

Neurological and Psychiatric Disorders

The potential for CNS activity opens up a range of possibilities in neurology and psychiatry. Further investigation into the receptor binding profile and in vivo behavioral pharmacology is warranted to explore applications in:

-

Depression and Anxiety: Modulation of serotonergic and dopaminergic systems, as well as potential MAO inhibition, are established mechanisms for antidepressant and anxiolytic drugs.

-

Neurodegenerative Diseases: The anti-inflammatory properties of these compounds could be beneficial in neurodegenerative conditions with a neuroinflammatory component, such as Alzheimer's disease and Parkinson's disease.

-

Pain Management: The modulation of inflammatory and neuronal signaling pathways could also be relevant for the treatment of chronic pain.

Infectious Diseases

Derivatives of 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine have demonstrated in vitro antibacterial and antifungal activity.[9] This suggests that the core indole-ethanamine scaffold could be a valuable template for the development of novel anti-infective agents.

Experimental Protocols for In Vitro Evaluation

For researchers and drug development professionals looking to investigate the therapeutic potential of this compound, the following are representative protocols for key in vitro assays.

Protocol: In Vitro Cytokine Production Assay (IL-6 and IL-8)

This protocol outlines a method to assess the effect of the compound on pro-inflammatory cytokine production in a human cell line.

1. Cell Culture and Seeding:

- Culture a suitable human cell line (e.g., human gingival fibroblasts or THP-1 monocytes) in appropriate media and conditions.

- Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

2. Compound Treatment and Stimulation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture media.

- Pre-treat the cells with various concentrations of the compound for 1-2 hours.

- Stimulate the cells with a pro-inflammatory stimulus, such as IL-1β (e.g., 10 ng/mL), in the continued presence of the compound. Include appropriate controls (vehicle control, stimulus-only control).

3. Supernatant Collection and Analysis:

- After an incubation period of 18-24 hours, collect the cell culture supernatants.

- Quantify the levels of IL-6 and IL-8 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

- Generate a standard curve from the absorbance values of the standards.

- Calculate the concentration of IL-6 and IL-8 in each sample from the standard curve.

- Express the data as a percentage of the cytokine production in the stimulus-only control.

Protocol: Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol provides a general framework for assessing the binding affinity of the compound to serotonin and dopamine receptors. Specific radioligands and conditions will vary depending on the receptor subtype being investigated.

1. Membrane Preparation:

- Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the human 5-HT2A or D2 receptor).

- Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

- In a 96-well plate, add the cell membrane preparation.

- Add a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors or [³H]spiperone for D2 receptors).

- Add increasing concentrations of the unlabeled test compound (this compound).

- For non-specific binding determination, include wells with an excess of a known high-affinity unlabeled ligand.

- Incubate the plate at a specific temperature for a defined period to reach equilibrium.

3. Filtration and Scintillation Counting:

- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

- Wash the filters with ice-cold assay buffer.

- Dry the filter plate and add a scintillation cocktail to each well.

- Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

- Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The existing data on its derivatives highlight its potential as an anti-inflammatory agent through the modulation of the IL-1R1 signaling pathway. Furthermore, its structural resemblance to known CNS-active molecules warrants a thorough investigation of its neurological and psychiatric applications.

To fully realize the therapeutic potential of this compound, further research is crucial in the following areas:

-

Comprehensive Receptor Binding Screening: A broad receptor binding screen is necessary to fully characterize the pharmacological profile of the parent compound and identify its primary molecular targets and potential off-target effects.

-

In Vivo Efficacy Studies: Preclinical studies in relevant animal models of inflammatory diseases (e.g., collagen-induced arthritis) and neurological disorders (e.g., models of depression, anxiety, and neurodegeneration) are essential to validate the in vitro findings.

-

Pharmacokinetic Profiling: A detailed pharmacokinetic study of the parent compound is required to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to guide dose selection for in vivo studies.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-phenyl-1H-indol-3-yl)ethanamine scaffold will be crucial to optimize its potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

References

-

A role of IL-1R1 signaling in the differentiation of Th17 cells and the development of autoimmune diseases. PMC - PubMed Central. Available at: [Link]

-

The Kinetics of Monoamine Oxidase Inhibition by Three 2-indolylmethylamine Derivatives. PubMed. Available at: [Link]

-

Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration. PubMed. Available at: [Link]

-

Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

-

Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. PubMed. Available at: [Link]

-

Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. PubMed. Available at: [Link]

-

Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. PMC - NIH. Available at: [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. NIH. Available at: [Link]

-

Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. Available at: [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. Available at: [Link]

-

Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-substituted 3 Beta-Phenyltropane Derivatives. PubMed. Available at: [Link]

-

A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. NIH. Available at: [Link]

-

Synthesis of 2-(2-phenyl-1H-indol-3-yl)-imidazo[1,2-a]pyridin-3-amine derivatives (7a–t). ResearchGate. Available at: [Link]

-

IN VIVO ANTI-INFLAMMATORY ACTIVITY AND POLYPHENOLIC CONTENT OF AQUEOUS AND ETHANOLIC EXTRACTS OF FICUS CARICA L. FRUIT. Available at: [Link]

-

Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. NIH. Available at: [Link]

-

Lead optimization for promising monoamine oxidase inhibitor from eugenol for the treatment of neurological disorder. SciSpace. Available at: [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Available at: [Link]

-

The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. PMC - NIH. Available at: [Link]

-

Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. MDPI. Available at: [Link]

-

Selective Inhibition of Monoamine Oxidase by P-Aminosubstituted Phenylalkylamines in Catecholaminergic Neurones. PubMed. Available at: [Link]

-

Evaluation of novel N1-methyl-2-phenylindol-3-ylglyoxylamides as a new chemotype of 18 kDa translocator protein-selective ligand suitable for the development of positron emission tomography radioligands. PubMed. Available at: [Link]

-

Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. MDPI. Available at: [Link]

-

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. Available at: [Link]

-

Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed. Available at: [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

-

Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. Available at: [Link]

-

What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle. Available at: [Link]

-

Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. PMC - PubMed Central - NIH. Available at: [Link]

-

Effects of Dopamine Transporter Selective 3-phenyltropane Analogs on Locomotor Activity, Drug Discrimination, and Cocaine Self-Administration After Oral Administration. PubMed. Available at: [Link]

-

Sintesis de 2-Fenilindol. Scribd. Available at: [Link]

-

Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells. PubMed. Available at: [Link]

-

Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. Available at: [Link]

-

Pharmacokinetic and Permeation Studies in Rat Brain of Natural Compounds Led to Investigate Eugenol as Direct Activator of Dopamine Release in PC12 Cells. MDPI. Available at: [Link]

-

5-Phenoxytryptamine. Wikipedia. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. PubMed. Available at: [Link]

-

Characterization of [(3) H]LS-3-134, a novel arylamide phenylpiperazine D3 dopamine receptor selective radioligand. PubMed. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Structure-activity relationship (SAR) of 2-(2-phenyl-1H-indol-3-yl)ethanamine analogs.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(2-phenyl-1H-indol-3-yl)ethanamine Analogs

Abstract

The 2-phenylindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) for a specific subclass: this compound analogs. We will dissect the molecular architecture of this scaffold, examining how modifications at the indole nitrogen (N1), the C2-phenyl ring, the C3-ethanamine side chain, and other positions on the indole core influence biological outcomes. This analysis is grounded in mechanistic insights and supported by detailed experimental protocols, offering a valuable resource for researchers in medicinal chemistry and drug development.

The this compound Scaffold: A Versatile Pharmacophore

The 2-phenylindole core is characterized by a phenyl group at the C2 position of an indole ring. This arrangement confers a unique three-dimensional structure and electronic distribution, making it an attractive starting point for drug design.[1] The addition of an ethanamine side chain at the C3 position introduces a basic nitrogen atom, a common feature in many centrally active agents, which can participate in crucial ionic interactions with biological targets.

The diverse therapeutic potential of 2-phenylindole derivatives is well-documented, with analogs showing promise as inhibitors of enzymes like cyclooxygenase (COX), modulators of nuclear factor-kappa B (NF-κB) signaling, and as anticancer agents.[1][3][4][5] Our focus, the this compound framework, has been specifically investigated for its ability to modulate pro-inflammatory cytokine production, highlighting its potential in treating inflammatory diseases.[6][7]

Caption: Key modification points on the this compound scaffold.

General Synthetic Strategies

The synthesis of 2-phenylindole derivatives is commonly achieved through established methods like the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an aryl hydrazone.[1][8] For the specific this compound target, a modular approach is often employed where the substituted 2-phenylindole core is first constructed, followed by the introduction of the C3-ethanamine side chain.

A representative synthetic workflow involves the palladium-catalyzed coupling of an N-substituted indole with an appropriate side chain precursor. This strategy allows for late-stage diversification, which is highly efficient for building a library of analogs for SAR studies.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. [PDF] Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of DPIE [2-(1,2-Diphenyl-1 H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ymerdigital.com [ymerdigital.com]

Methodological & Application

Protocol for the synthesis of 2-(2-phenyl-1H-indol-3-yl)ethanamine in a laboratory setting.

An Application Note and Laboratory Protocol for the Synthesis of 2-(2-phenyl-1H-indol-3-yl)ethanamine

Introduction

This compound, a substituted tryptamine, belongs to a class of compounds of significant interest in medicinal chemistry and drug development. The tryptamine scaffold is a core component of several neurotransmitters, such as serotonin, and various biologically active alkaloids. The synthesis of specifically substituted tryptamines is crucial for exploring structure-activity relationships (SAR) in various pharmacological targets.

This document provides a detailed, multi-step protocol for the laboratory-scale synthesis of this compound. The synthetic strategy is designed to be robust and proceeds through well-established, high-yielding reactions. The pathway commences with the construction of the 2-phenylindole nucleus via the Fischer indole synthesis. This is followed by the introduction of a two-carbon side chain at the C3 position using a Vilsmeier-Haack formylation and a subsequent Henry nitroaldol reaction. The final step involves the reduction of the intermediate nitroalkene to the target primary amine. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.

Overall Synthetic Scheme

The synthesis is accomplished in four main steps:

-

Fischer Indole Synthesis: Formation of 2-phenylindole from acetophenone and phenylhydrazine.

-

Vilsmeier-Haack Reaction: Formylation of 2-phenylindole to yield 2-phenyl-1H-indole-3-carbaldehyde.

-

Henry Reaction: Condensation with nitromethane to produce 3-(2-nitrovinyl)-2-phenyl-1H-indole.

-

Reduction: Conversion of the nitrovinyl group to an ethanamine side chain using a powerful reducing agent.

Critical Safety Precautions

This protocol involves hazardous materials that require strict safety measures. Adherence to these guidelines is mandatory.

-

General Handling: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[1][2]

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric, and water-reactive solid. It can ignite spontaneously in moist air or upon friction.[3] It must be handled under an inert atmosphere (e.g., argon or nitrogen).[4] Use plastic or ceramic spatulas for transfer, as metal spatulas can generate static sparks.[5] A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible.[3] The quenching procedure for LAH is extremely exothermic and generates hydrogen gas; it must be performed slowly and with extreme caution at 0 °C.

-

Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water. It is a lachrymator and can cause severe burns. Handle only in a fume hood with appropriate gloves and face shield.

-